2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at the 5-position and a thioacetamide linker connected to a p-tolyl (4-methylphenyl) moiety. This structure combines a halogenated aromatic ring (4-chlorophenyl) and an electron-donating group (p-tolyl), which are critical for modulating biological activity, solubility, and target interactions.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-12-2-8-15(9-3-12)21-17(25)11-27-19-23-22-18-24(19)16(10-26-18)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOJAPSTNGNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate to form 4-chlorophenyl thiosemicarbazide. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazolo[2,3-c][1,2,4]triazole core. The final step involves the nucleophilic substitution of the thiazole ring with p-tolyl acetamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Comparison of Heterocyclic Cores
Halogen Substituents
The 4-chlorophenyl group is a recurring motif in cytotoxic agents. For example:
- Compound 33 (N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide) replaces chlorine with a trifluoromethyl group. The CF3 group enhances lipophilicity and metabolic stability but may reduce cytotoxicity compared to chlorine due to steric effects .
- Compound 4d (N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide) retains the 4-chlorophenyl group but incorporates a phthalazinone moiety, which likely enhances DNA intercalation. However, its IC50 values remain unreported .
Electron-Donating Groups (EDGs)
The p-tolyl group in the target compound contrasts with other EDGs:
- Compound 8a (2-Cyano-N-(4-(dimethylamino)phenyl)-3-(p-tolyl)acrylamide) features a dimethylamino group, which improves solubility but may reduce membrane permeability compared to the p-tolyl group .
- Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) uses a nitro group, inducing apoptosis via Akt inhibition (92.36% inhibition in C6 glioma cells) .
Table 2: Substituent Impact on Activity
Acetamide Linker Modifications
The thioacetamide linker (-S-CH2-C(=O)-NH-) is critical for target engagement:
- Compound 15 (2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide) introduces a dimethylamino group, which may improve water solubility but alter pharmacokinetics .
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel hybrid molecule that incorporates thiazole and triazole moieties. These structural features are associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
- Molecular Weight : 312.85 g/mol
- IUPAC Name : this compound
- CAS Number : 610276-80-7
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles showed cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells. The most potent compounds had IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
The presence of the thiazole and triazole rings enhances the interaction with biological targets due to their ability to form hydrogen bonds and their overall stability .
Antimicrobial Activity
Compounds similar to This compound have demonstrated antimicrobial properties. Studies show that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, thiazolo[2,3-c][1,2,4]triazole derivatives have been reported to possess anti-inflammatory effects. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
The biological activities of the compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The triazole ring can act as a competitive inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Interaction : The polar nature of the compound allows it to bind effectively to biological receptors, enhancing its pharmacological profile.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways .
Case Studies
Several case studies highlight the efficacy of thiazolo[2,3-c][1,2,4]triazole derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?
- Methodology : The compound is synthesized via nucleophilic substitution reactions between thiazolo-triazole intermediates and thiol-containing acetamide derivatives. Key optimization steps include:
- Varying solvents (DMSO, DMF) to enhance solubility .
- Adjusting reaction temperatures (70–100°C) and catalysts (e.g., K2CO3) .
- Monitoring purity via TLC and column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Data :
| Derivative | Yield Range | Reaction Time | Reference |
|---|---|---|---|
| Analog 26 | 75% | 6–8 hrs | |
| Analog 30 | 66% | 10–12 hrs |
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for aromatic protons (δ 7.0–7.6 ppm) and acetamide methyl groups (δ 2.4–3.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> 480.1528) with <0.002 ppm error .
- IR : Confirm carbonyl (1666–1669 cm<sup>−1</sup>) and thioamide bonds (3245 cm<sup>−1</sup>) .
Q. What in vitro assays are suitable for preliminary antimicrobial screening?
- Methodology :
- Use broth microdilution (MIC assays) against S. aureus and C. albicans .
- Compare with positive controls (e.g., ciprofloxacin, fluconazole) and validate via triplicate experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., 4-chlorophenyl vs. methoxyphenyl) affect biological activity?
- Methodology :
- SAR Analysis : Replace the 4-chlorophenyl group with EDGs (e.g., methoxy) to study electronic effects on target binding .
- Data : Halogen substituents (Cl) enhance cytotoxicity (IC50 3.8 μM in A549 cells), while EDGs reduce potency .
Q. How can contradictory results in pharmacological studies (e.g., varying IC50 across cell lines) be resolved?
- Methodology :
- Validate assay conditions (e.g., cell passage number, serum concentration) .
- Use orthogonal assays (MTT vs. apoptosis markers) to confirm cytotoxicity .
Q. What computational methods predict the compound’s binding affinity to target enzymes?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-311G(d,p)) and compute HOMO-LUMO gaps for reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or human topoisomerase II .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
- Conduct forced degradation studies (acid/base, oxidative stress) .
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Data : Mass balance ≥98% after 24 hrs in pH 7.4 buffer .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
